![molecular formula C15H10ClFN2OS B2757419 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-63-4](/img/no-structure.png)

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

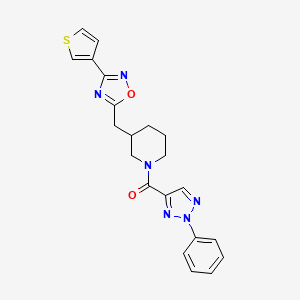

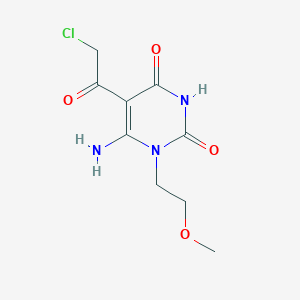

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied extensively for its various biological properties.

Aplicaciones Científicas De Investigación

Structure-Activity Relationship (SAR) Studies

A study by Chenard et al. (2001) investigated a series of quinazolin-4-ones to probe the SAR for AMPA receptor inhibition. This work highlighted the importance of the positioning and chemical nature of substituents on the quinazolin-4-one core for modulating biological activity, providing a basis for the development of AMPA receptor antagonists (Chenard et al., 2001).

Anticancer Activity

Noolvi and Patel (2013) synthesized and characterized novel quinazoline derivatives, including structures related to 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one. These compounds showed remarkable activity against CNS SNB-75 cancer cell lines, underlining their potential as frameworks for antitumor agents (Noolvi & Patel, 2013).

Chemical Synthesis and Optimization

Kut, Onysko, and Lendel (2020) described the synthesis of functionalized quinazolinones via intramolecular electrophilic cyclization, demonstrating the versatility of quinazolinone derivatives in chemical synthesis and the potential for generating diverse biologically relevant molecules (Kut et al., 2020).

Anti-inflammatory Activity

Sun et al. (2019) synthesized fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives and evaluated their anti-inflammatory activity. This study showcases the application of quinazolinone derivatives in probing the mechanisms underlying inflammation and developing potential anti-inflammatory agents (Sun et al., 2019).

Antibacterial Evaluation

Geesi et al. (2020) reported on the synthesis, antibacterial evaluation, and detailed structural analysis of a novel quinazolin-4(3H)-one derivative. Their work contributes to the understanding of the structure-function relationships in quinazolinones and their potential as antibacterial agents (Geesi et al., 2020).

Imaging and Diagnostic Applications

Holt et al. (2006) synthesized [11C]gefitinib, a quinazoline derivative, for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET), demonstrating the utility of quinazolinone derivatives in biomedical imaging and cancer diagnostics (Holt et al., 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 4-fluorobenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and chlorination.", "Starting Materials": [ "4-fluorobenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "Sulfur", "Chlorine gas" ], "Reaction": [ "Step 1: 4-fluorobenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a suitable solvent and a base to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: Sulfur is added to the reaction mixture and the resulting mixture is heated to form 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Chlorine gas is bubbled through the reaction mixture to chlorinate the compound and form the final product, '7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |

| 422526-63-4 | |

Fórmula molecular |

C15H10ClFN2OS |

Peso molecular |

320.77 |

Nombre IUPAC |

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21) |

Clave InChI |

MTAGHPPQGGJQDL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2757341.png)

![[4,4-Difluoro-1-(methoxymethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2757342.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2757343.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2757344.png)

![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)

![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)

![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)